![molecular formula C20H19NO4S2 B2925713 (Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 900135-08-2](/img/structure/B2925713.png)
(Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity : A number of studies have synthesized derivatives of thioxothiazolidinones, including compounds similar to the one , and have evaluated them for their antimicrobial properties. For instance, (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives were synthesized and showed good to moderate activity against various bacterial strains, comparable to standard drugs like Ampicillin and Ciprofloxacin in some cases (N. PansareDattatraya & S. Devan, 2015).
Supramolecular Structures : Research has also focused on the supramolecular structures of thioxothiazolidinones. Studies have explored the hydrogen-bonded dimers, chains of rings, and sheet formations in these compounds, providing insights into their chemical and physical properties (P. Delgado et al., 2005).
Anticancer Evaluation : There's ongoing research into the potential anticancer properties of thioxothiazolidinone derivatives. A study found that certain derivatives showed significant anticancer activity, with one particular compound being the most active against cancer agents, suggesting potential applications in cancer therapy (A. Deep et al., 2016).
Photodynamic Therapy Application : Some derivatives have been investigated for their properties relevant to photodynamic therapy, a treatment method for cancer. These studies have looked at the photochemical and photophysical properties of these compounds, indicating their potential use in cancer treatment (M. Pişkin et al., 2020).
Xanthine Oxidase Inhibitory Properties : The inhibitory activity against xanthine oxidase, an enzyme involved in human metabolism, has been another area of research. This suggests potential applications in treating diseases like gout or certain types of kidney stones (Zaklina Smelcerovic et al., 2015).
properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-24-16-8-5-14(17(12-16)25-2)11-18-19(23)21(20(26)27-18)10-9-13-3-6-15(22)7-4-13/h3-8,11-12,22H,9-10H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTYBUTWKMOKDC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one |
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